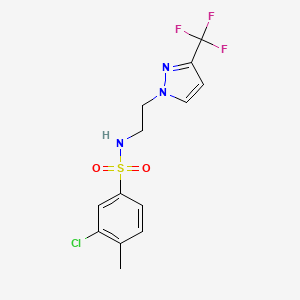

3-chloro-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a chlorine atom at position 3, a methyl group at position 4, and an ethyl-linked 3-(trifluoromethyl)pyrazole moiety at the sulfonamide nitrogen. Its molecular formula is C₁₄H₁₄ClF₃N₃O₂S, with a molecular weight of 375.80 g/mol. The trifluoromethyl (CF₃) group enhances metabolic stability and electron-withdrawing properties, while the chloro and methyl substituents influence steric and electronic interactions with biological targets .

Properties

IUPAC Name |

3-chloro-4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3N3O2S/c1-9-2-3-10(8-11(9)14)23(21,22)18-5-7-20-6-4-12(19-20)13(15,16)17/h2-4,6,8,18H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLCRVBLYRAYAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 3-chloro-4-methylbenzenesulfonyl chloride

React 3-chloro-4-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.

Reaction is typically done in an inert atmosphere (e.g., nitrogen or argon).

Step 2: Formation of 3-chloro-4-methylbenzenesulfonamide

React the sulfonyl chloride intermediate with ammonia or an amine in a suitable solvent like tetrahydrofuran (THF).

Step 3: Introduction of the pyrazole moiety

React 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine with the sulfonamide intermediate under mild heating.

Industrial Production Methods

Industrial synthesis of this compound generally follows a similar path, though optimized for scale with continuous flow reactors and automated control of reaction parameters to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Undergoes oxidation reactions at the methyl group.

Reduction: : Reductive amination reactions on the sulfonamide group.

Substitution: : Electrophilic aromatic substitution reactions on the chlorinated benzene ring.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

Substitution: : Halogenation with reagents like bromine (Br2) in acetic acid.

Major Products

Oxidation of the methyl group yields benzoic acid derivatives.

Reduction forms primary amines.

Substitution reactions lead to various haloaromatic compounds.

Scientific Research Applications

Chemistry

Used as a precursor in synthesizing more complex organic molecules.

Serves as a building block in the study of sulfonamide chemistry.

Biology

Investigated for its potential as an antibacterial or antifungal agent due to its sulfonamide group.

Medicine

Explored in drug development, particularly for targeting specific enzymes or receptors implicated in diseases.

Industry

Potential use in agrochemicals for pest and weed control.

Mechanism of Action

The compound exerts its effects primarily through its sulfonamide group, which can inhibit enzyme activity by mimicking natural substrates. The trifluoromethyl group enhances the compound’s binding affinity to its molecular targets, increasing its potency. In biological systems, it targets enzymes involved in folate synthesis, crucial for bacterial growth.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound shares structural motifs with several benzenesulfonamide derivatives, particularly those containing pyrazole or triazole rings. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Functional and Pharmacological Insights

- Target Compound vs. The ethyl-pyrazole linker may improve solubility compared to Celecoxib’s direct aryl-pyrazole bond . Synthetic Flexibility: highlights that chloroacyl groups (e.g., 2b,c) are introduced via reflux with chlorinated reagents, suggesting the target compound’s chloro substituent could enhance stability or reactivity in synthetic pathways .

Comparison with Triazole Derivatives :

- Role of Fluorine: Trifluoromethyl groups in both the target compound and Celecoxib enhance lipophilicity and resistance to oxidative metabolism.

Physicochemical and Metabolic Considerations

Solubility and Bioavailability :

- The ethyl-pyrazole linker in the target compound may increase hydrophilicity compared to Celecoxib’s hydrophobic 4-methylphenyl group, improving aqueous solubility .

- The hydroxy metabolite of Celecoxib (4′-Hydroxycelecoxib, ) suggests that the target compound’s chloro and methyl groups could block similar oxidative metabolism, prolonging half-life .

Thermal Stability :

- Celecoxib’s melting point (161–164°C) reflects high crystallinity due to its planar structure. The target compound’s branched ethyl-pyrazole chain likely reduces symmetry, lowering melting point .

Biological Activity

3-chloro-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-chloro-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is . It features a sulfonamide group, which is commonly associated with various biological activities, including antibacterial and antiviral properties. The trifluoromethyl group enhances the compound's pharmacological profile by improving solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 321.78 g/mol |

| LogP | 3.70790 |

| PSA | 43.84 Ų |

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. Recent studies have indicated that compounds with similar structures exhibit significant antibacterial activity against various strains, including resistant bacteria.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds demonstrate notable anti-inflammatory effects. For instance, compounds structurally related to 3-chloro-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Case Study: COX Inhibition

A study evaluated the anti-inflammatory activity of several pyrazole derivatives, reporting IC50 values for COX-1 and COX-2 inhibition. The compound exhibited an IC50 value comparable to standard anti-inflammatory drugs like diclofenac.

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |

|---|---|---|

| 3-chloro derivative | 5.40 | 0.01 |

| Diclofenac | 54.65 | N/A |

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been extensively studied. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Research Findings

A recent review highlighted several pyrazole compounds that displayed significant cytotoxicity against various cancer cell lines, such as MCF7 and A549. The compound's structural modifications can lead to enhanced activity against specific cancer targets.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF7 | 3-chloro analog | 12.50 |

| A549 | Trifluoromethyl derivative | 26.00 |

The biological activity of 3-chloro-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group interacts with active sites of enzymes involved in bacterial and cancer cell metabolism.

- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and cell survival, leading to apoptosis in cancer cells.

Q & A

Q. What are the key synthetic steps and analytical methods for validating the structure of this compound?

The synthesis involves multi-step reactions: (i) formation of the trifluoromethylpyrazole moiety via hydrazine-carboxylate cyclization, (ii) alkylation to attach the ethyl linker, and (iii) sulfonamide coupling using benzenesulfonyl chloride derivatives. Critical analytical techniques include /-NMR for confirming substituent connectivity and HPLC (>98% purity threshold) to ensure minimal impurities. Reaction conditions (e.g., anhydrous solvents, 0–5°C for sulfonylation) are crucial for yield optimization .

Q. How does the benzenesulfonamide group influence biological activity in neuropharmacological contexts?

The sulfonamide group enhances hydrogen-bonding interactions with target proteins, such as neurotransmitter receptors or enzymes. Its electron-withdrawing nature modulates the compound’s acidity (pKa ~8–10), affecting membrane permeability. Comparative studies with non-sulfonamide analogs show reduced binding affinity, highlighting its role in target engagement .

Q. What are the primary spectroscopic markers for identifying this compound?

Key IR bands include S=O symmetric/asymmetric stretching (1150–1350 cm) and pyrazole C–N vibrations (1500–1600 cm). In -NMR, the ethyl linker protons appear as triplets (δ 3.5–4.0 ppm), while the trifluoromethyl group shows a singlet in -NMR (δ -60 to -65 ppm) .

Advanced Research Questions

Q. How can computational methods predict binding modes of this compound with neurological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model interactions with receptors like GABA or NMDA. Focus on the pyrazole’s π-π stacking with aromatic residues and sulfonamide’s hydrogen bonds with catalytic lysines. Validate predictions via mutagenesis studies (e.g., K328A mutants showing reduced binding) .

Q. What strategies resolve contradictions in biological activity data across assays?

Contradictions may arise from assay conditions (e.g., pH affecting sulfonamide ionization) or off-target effects. Mitigate by:

- Replicating assays under standardized conditions (e.g., 37°C, pH 7.4).

- Using orthogonal techniques (SPR for binding kinetics vs. cellular viability assays).

- Screening against related targets (e.g., kinase panels) to exclude promiscuity .

Q. How is X-ray crystallography applied to determine the compound’s solid-state structure?

Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles, particularly the sulfonamide S–N bond (~1.63 Å) and pyrazole ring planarity. Twinning or low-resolution data (<1.0 Å) may require iterative refinement (SHELXL) and disorder modeling. Crystallization solvents (e.g., DMSO/water) influence packing motifs .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

Key issues include:

- Racemization during sulfonamide coupling (mitigated via low-temperature reactions).

- Purification of intermediates using flash chromatography (silica gel, ethyl acetate/hexane gradients).

- Monitoring chiral purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How do electron-withdrawing substituents (Cl, CF3_33) affect metabolic stability?

The trifluoromethyl group reduces oxidative metabolism (CYP3A4 resistance), while the chloro substituent slows hydrolytic degradation. In vitro microsomal assays (human liver microsomes + NADPH) quantify half-life improvements (~2× vs. non-halogenated analogs). LC-MS identifies metabolites (e.g., hydroxylated derivatives) .

Methodological Guidelines

- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry).

- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries (CSD refcodes: e.g., related sulfonamides) .

- Biological Assays : Include positive controls (e.g., diazepam for GABA assays) and validate via IC/EC dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.